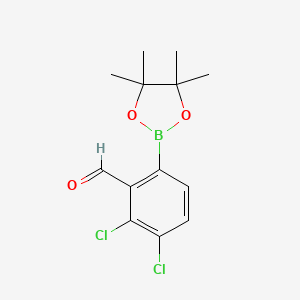

3,4-Dichloro-2-formylphenylboronic acid pinacol ester

CAS No.: 2121514-14-3

Cat. No.: VC11662795

Molecular Formula: C13H15BCl2O3

Molecular Weight: 301.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-14-3 |

|---|---|

| Molecular Formula | C13H15BCl2O3 |

| Molecular Weight | 301.0 g/mol |

| IUPAC Name | 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Standard InChI | InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |

| Standard InChI Key | FQSOZPYVDGILMO-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is C₁₃H₁₅BCl₂O₃, with a molecular weight of 300.97 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and handling properties compared to its free acid form . The chlorine substituents and formyl group introduce steric and electronic effects that influence its reactivity in cross-coupling reactions.

Key structural features include:

-

Chlorine substituents: Positioned at the 3- and 4-positions, these electron-withdrawing groups direct electrophilic substitution and modulate electronic density on the aromatic ring.

-

Formyl group: At the 2-position, this functional group enables further derivatization via condensation or reduction reactions.

-

Pinacol boronic ester: The dioxaborolane ring protects the boron atom, preventing protodeboronation and improving solubility in organic solvents .

Comparative physical properties with related compounds are summarized below:

Synthetic Methodologies

While no direct synthesis route for 3,4-dichloro-2-formylphenylboronic acid pinacol ester is documented, analogous protocols for arylboronic esters provide a framework for its preparation. A two-step approach is commonly employed:

Halogenation and Functionalization

The synthesis begins with a dihalogenated aromatic precursor. For example, 3,4-dichloro-2-bromobenzaldehyde could serve as a starting material. In a manner similar to the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , halogen-metal exchange or directed ortho-metalation introduces the boronic ester group.

-

Halogenation:

-

3,4-Dichloro-2-formylbenzaldehyde is treated with a brominating agent (e.g., NBS) to introduce a bromine atom at the 5-position.

-

Substitution of the bromine with a boronic ester group via Suzuki-Miyaura coupling or lithiation-borylation.

-

-

Pinacol Ester Formation:

Palladium-Catalyzed Cross-Coupling

A patent describing the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole illustrates a generalizable method:

-

Coupling Reaction:

This method typically achieves yields >80% for structurally similar compounds .

Reactivity and Applications

Suzuki-Miyaura Coupling

The compound’s boronic ester group participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance:

Here, Ar–X represents an aryl halide or triflate. The formyl group remains intact under these conditions, enabling post-coupling modifications .

Derivatization Pathways

-

Reduction: The formyl group can be reduced to a hydroxymethyl (–CH₂OH) or methyl (–CH₃) group using NaBH₄ or LiAlH₄.

-

Condensation: Reaction with amines forms Schiff bases, useful in coordination chemistry or as ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume